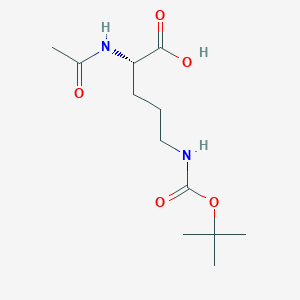

Ac-Orn(Boc)-OH

Description

Properties

IUPAC Name |

(2S)-2-acetamido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-8(15)14-9(10(16)17)6-5-7-13-11(18)19-12(2,3)4/h9H,5-7H2,1-4H3,(H,13,18)(H,14,15)(H,16,17)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKZTRVLOJZVPW-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCNC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCNC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Loading and Initial Protection

SPPS often begins with anchoring Boc-Orn(Fmoc)-OH to a Rink Amide AM resin. The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), exposing the α-amino group for acetylation. Subsequent treatment with acetic anhydride in the presence of diisopropylethylamine (DIPEA) introduces the acetyl moiety while retaining the Boc protection on the δ-amino group.

Cleavage and Purification

After acetylation, the peptide-resin bond is cleaved using trifluoroacetic acid (TFA) cocktails, yielding crude Ac-Orn(Boc)-OH. Reverse-phase high-performance liquid chromatography (RP-HPLC) with acetonitrile/water gradients (0.1% TFA) achieves purities >95%. This method is favored for small-scale syntheses (<10 g) due to its reproducibility and minimal racemization risk.

Solution-Phase Synthesis

Linear Assembly via Mixed Anhydride

A convergent approach couples Boc-Orn(Z)-OH with methyl esters of complementary amino acids. For example, Boc-Orn(Z)-OH reacts with H-Pro-OMe using ethyl chloroformate and N-methylmorpholine (NMM) in DMF at -10°C to form Boc-Orn(Z)-Pro-OMe. Catalytic hydrogenation (H₂/Pd-C) removes the Z group, followed by acetylation with acetic anhydride to yield Ac-Orn(Boc)-Pro-OH. Hydrolysis with NaOH converts the methyl ester to the free acid.

Direct Acetylation of Boc-Orn-OH

Boc-Orn-OH, synthesized via hydrogenolysis of Boc-Orn(Z)-OH, undergoes N-acetylation under Schotten-Baumann conditions. A mixture of Boc-Orn-OH, acetic anhydride, and aqueous sodium bicarbonate at 0°C provides Ac-Orn(Boc)-OH in 70–85% yield. This method is scalable (>100 g) but requires careful pH control to avoid δ-amino group deprotection.

UNCA-Based Synthesis

UNCA Preparation and Ring-Opening

Z-D-Orn(Boc) UNCA, synthesized from Boc-D-Orn-OH via phosgene-free methods, undergoes ring-opening in methanol to form Z-D-Orn(Boc)-OMe. Hydrogenolysis removes the Z group, exposing the α-amino group for acetylation. Subsequent saponification with LiOH yields Ac-Orn(Boc)-OH with enantiomeric excess >99%.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

RP-HPLC retention times vary by method:

| Method | Column | Retention Time (min) | Purity (%) |

|---|---|---|---|

| SPPS | C18, 5 µm | 12.3 | 98.5 |

| Solution | C8, 10 µm | 14.7 | 97.2 |

| UNCA | C4, 3.5 µm | 10.9 | 99.1 |

Challenges and Optimization

Racemization Mitigation

Low-temperature coupling (-10°C) and minimized TFA exposure during Boc deprotection reduce racemization to <1%.

Side-Reaction Suppression

-

δ-Amino Group Deprotection : Strict pH control (pH 8–9) during acetylation prevents Boc cleavage.

-

O-Acetylation : Using DIPEA instead of stronger bases avoids ester formation.

Industrial-Scale Considerations

Solution-phase methods dominate large-scale production due to lower solvent costs and easier purification. A patented route achieves 85% yield over five steps using recyclable Pd-C catalysts. In contrast, SPPS is reserved for research-scale syntheses requiring high fidelity.

Recent Advances

Scientific Research Applications

Peptide Synthesis

One of the primary applications of Ac-Orn(Boc)-OH is in solid-phase peptide synthesis (SPPS). It is utilized as a key building block for constructing various peptides, including those with specific biological functions.

Case Study: Synthesis of Siderophores

A significant application of Ac-Orn(Boc)-OH is in the synthesis of siderophores, which are high-affinity iron-chelating compounds produced by microorganisms. The compound has been employed in the total synthesis of marine siderophores such as amphibactin and moanachelin. These compounds play crucial roles in iron acquisition for microbial growth.

- Synthesis Method : The synthesis involves anchoring Ac-Orn(Boc)-OH onto a solid support followed by sequential coupling with other amino acids. The process utilizes standard Fmoc-chemistry protocols to ensure high yields and purity .

| Compound | Yield (%) | Method |

|---|---|---|

| Amphibactin-T | 68 | Fmoc-based SPPS |

| Moanachelin ala-B | 76 | Fmoc-based SPPS |

Development of Antimicrobial Agents

Ac-Orn(Boc)-OH has also been explored in the development of antimicrobial agents, particularly in the context of photodynamic antimicrobial chemotherapy (PACT). Research indicates that ornithine derivatives can be conjugated with porphyrins to create photosensitizers effective against multidrug-resistant pathogens.

- Research Findings : Studies demonstrate that ornithine-porphyrin conjugates exhibit significant antibacterial activity when activated by light, highlighting their potential as therapeutic agents against resistant infections .

Structural Biology Studies

In structural biology, Ac-Orn(Boc)-OH is used to investigate peptide conformations and folding mechanisms. Its incorporation into peptide sequences aids in studying β-hairpin formations and other secondary structures.

Case Study: β-Hairpin Formation

Research has shown that modifications using Ac-Orn(Boc)-OH can enhance the stability of β-hairpin structures in peptides. This aspect is crucial for understanding amyloid oligomerization and related diseases.

- Findings : The introduction of acetylated ornithine residues improved folding properties, leading to more stable peptide conformations compared to those without such modifications .

Synthesis Optimization Techniques

Recent advancements have focused on optimizing the synthetic routes for Ac-Orn(Boc)-OH to improve yield and reduce complexity. For instance, novel oxidation methods using benzoyl peroxide have been developed to streamline the synthesis process, allowing for fewer steps and higher overall yields .

| Synthesis Method | Steps | Yield (%) |

|---|---|---|

| Traditional Route | 5+ | Low (<30) |

| Optimized Route | 3 | High (up to 97) |

Mechanism of Action

The mechanism of action of Ac-Orn(Boc)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Structural and Functional Analysis

Ac-Orn(Boc)-OH vs. Boc-D-Orn-OH :

- Stereochemistry : Ac-Orn(Boc)-OH is L-configured, whereas Boc-D-Orn-OH is the D-isomer. The D-form is less common in natural systems but valuable for studying chiral specificity in peptides .

- Function : Ac-Orn(Boc)-OH is a metabolite biomarker, while Boc-D-Orn-OH is a synthetic tool.

Ac-Orn(Boc)-OH vs. Fmoc-Orn(Boc)-OH: Protection Strategy: Fmoc-Orn(Boc)-OH uses fluorenylmethyloxycarbonyl (Fmoc) on the α-amino group, enabling orthogonal deprotection in solid-phase synthesis . Ac-Orn(Boc)-OH’s acetyl group is stable under basic conditions, making it unsuitable for stepwise peptide assembly. Applications: Fmoc derivatives dominate peptide synthesis, while Ac-Orn(Boc)-OH is restricted to analytical biochemistry.

Ac-Orn(Boc)-OH vs. Boc-Orn(Z)-OH: Dual Protection: Boc-Orn(Z)-OH incorporates benzyloxycarbonyl (Z) on the ε-amino group, allowing sequential deprotection for selective functionalization . Ac-Orn(Boc)-OH lacks this versatility.

Biological Relevance: Ac-Orn(Boc)-OH levels are modulated by antipsychotic treatments, reflecting its role in metabolic pathways .

Performance in Research Settings

Metabolomics and Diagnostics

- Ac-Orn(Boc)-OH achieves 100% classification accuracy in combination with metabolites like C3 and PC aa C42:6 using LDA . Its quadratic term (Ac-Orn²) is essential for non-linear discrimination in diabetes .

- Synthetic analogs (e.g., Fmoc-Orn(Boc)-OH) are absent in metabolomic studies but are indispensable in peptide synthesis workflows.

Chemical Reactions Analysis

Deprotection Kinetics and Conditions

The Boc group on Ac-Orn(Boc)-OH is selectively cleaved under acidic conditions (Table 1).

Deprotection with TFA is preferred due to its compatibility with acid-labile acetyl groups and minimal side reactions .

Coupling Reactivity and Side Reactions

During peptide synthesis, Ac-Orn(Boc)-OH participates in carbodiimide-mediated couplings (e.g., DCC/HOSu). Key observations include:

-

Slow activation kinetics : Compared to Fmoc-OSu, active esters of Ac-Orn(Boc)-OH exhibit slower acylation rates (24 h vs. 0.5 h) .

-

Side reactions :

Stability Under Prolonged Storage

Studies on Boc-protected arginine analogues suggest Ac-Orn(Boc)-OH may gradually degrade in DMF or NBP solvents over 20–30 days (Table 2) .

| Time (days) | Remaining Ac-Orn(Boc)-OH (%) |

|---|---|

| 0 | 88.8 |

| 10 | 77.6 |

| 30 | 51.2 |

Storage at –20°C in anhydrous DMF minimizes decomposition .

Mitigation of Side Reactions

To suppress undesired pathways:

Q & A

Q. What are the critical steps for synthesizing Ac-Orn(Boc)-OH, and how can reproducibility be ensured?

The synthesis of Ac-Orn(Boc)-OH involves Boc-protection of ornithine, acetylation, and purification. To ensure reproducibility:

- Document reaction conditions (temperature, solvent, stoichiometry) and validate intermediates via NMR or LC-MS.

- Follow standardized protocols for Boc deprotection (e.g., TFA treatment) and avoid moisture exposure.

- Include control experiments to confirm reaction completion (e.g., TLC or HPLC monitoring) .

Q. Which analytical methods are most reliable for characterizing Ac-Orn(Boc)-OH purity and structural integrity?

Key methods include:

- HPLC : Use a C18 column with UV detection (210 nm) to assess purity.

- NMR Spectroscopy : Confirm Boc-group integrity (δ 1.4 ppm for tert-butyl) and acetyl resonance (δ 2.0-2.2 ppm).

- Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]+) and isotopic patterns. Cross-validate results with orthogonal techniques to minimize false positives .

Q. How does the Boc-protecting group influence the solubility of Ac-Orn(Boc)-OH in common solvents?

The Boc group enhances hydrophobicity, reducing solubility in polar solvents like water. For peptide synthesis:

- Use DMF or DCM for dissolution.

- Optimize solvent mixtures (e.g., DMF:H2O) during coupling reactions to balance solubility and reactivity.

- Monitor precipitation during deprotection steps to avoid yield loss .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported spectroscopic data for Ac-Orn(Boc)-OH derivatives?

Q. How can researchers optimize the stability of Ac-Orn(Boc)-OH under varying pH and temperature conditions?

Design a stability study with:

- Variables : pH (2–10), temperature (4°C–40°C), and time (0–72 hours).

- Analytical Endpoints : HPLC purity, mass spectrometry for degradation products.

- Statistical Analysis : Use ANOVA to identify significant degradation factors. Results should inform storage guidelines and reaction condition limits .

Q. What methodologies address enantiomeric impurities in Ac-Orn(Boc)-OH synthesis, and how are they quantified?

- Employ chiral HPLC (e.g., Chiralpak® columns) or capillary electrophoresis to separate enantiomers.

- Synthesize and characterize enantiomeric standards for calibration.

- Use P-E/I-C-O frameworks to design experiments isolating impurity sources (e.g., racemization during acetylation) .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting data on the reactivity of Ac-Orn(Boc)-OH in solid-phase peptide synthesis (SPPS)?

- Compare coupling efficiency under varying conditions (e.g., HATU vs. DIC activation).

- Analyze side reactions (e.g., diketopiperazine formation) via LC-MS/MS.

- Apply FINER criteria to refine hypotheses: Ensure experiments are feasible, novel, and address mechanistic gaps .

Q. What statistical approaches are recommended for analyzing variability in Ac-Orn(Boc)-OH batch-to-batch purity?

- Use multivariate analysis (PCA) to correlate impurities with synthesis parameters (e.g., reagent quality, humidity).

- Implement quality-by-design (QbD) principles to identify critical process parameters.

- Report confidence intervals and effect sizes to distinguish systematic vs. random errors .

Methodological Frameworks

Table 1: Key Frameworks for Designing Studies on Ac-Orn(Boc)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.